molecular formula C23H28N2O3S B11832248 1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-

Cat. No.: B11832248
M. Wt: 412.5 g/mol
InChI Key: KBMAOLDNCSMGSE-DHIUTWEWSA-N
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Description

Core Structural Breakdown

The IUPAC name derives from the parent heterocycle 1,4-benzothiazepine , a fused ring system comprising a benzene ring and a seven-membered thiazepine ring containing sulfur (position 1) and nitrogen (position 4). Key substituents and modifiers include:

Position Substituent Functional Impact
3 3-butyl-3-ethyl Branched alkyl groups enhancing lipophilicity
5 Phenyl Aromatic π-π stacking interactions
7 Methoxy Electron-donating group modulating electronic properties
8 Carbonitrile Polar group improving solubility
1,1 Dioxide Sulfone group increasing metabolic stability

The full name adheres to IUPAC priority rules:

  • Fused ring numbering : Benzene is fused to the thiazepine ring at positions 1 and 2 of the thiazepine.
  • Substituent numbering : Positions 3, 5, 7, and 8 are assigned based on proximity to heteroatoms.
  • Stereodescriptors : (3R,5R) specifies absolute configuration.

Positional Isomerism in Benzothiazepines

Positional isomers arise from variations in substituent placement. For this compound, potential isomerism includes:

  • Methoxy group relocation : Shifting the methoxy (-OCH₃) from position 7 to 6 or 9.
  • Carbonitrile displacement : Moving the -CN group from position 8 to 7 or 9.
  • Alkyl group redistribution : Exchanging butyl/ethyl substituents at position 3 with other alkyl chains.

For example, shifting the phenyl group from position 5 to 4 would generate a structural isomer with distinct physicochemical properties. Such isomers require advanced analytical techniques (e.g., NMR, X-ray crystallography) for differentiation.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbonitrile

InChI

InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1

InChI Key

KBMAOLDNCSMGSE-DHIUTWEWSA-N

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)[C@H](N1)C3=CC=CC=C3)CC

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)C(N1)C3=CC=CC=C3)CC

Origin of Product

United States

Preparation Methods

Core Benzothiazepine Ring Formation

The benzothiazepine core is typically constructed via cyclization reactions involving thioether-linked precursors. A patented method employs [2-(acylaminoethyl)thio]arene derivatives as starting materials, which undergo acid-catalyzed intramolecular cyclization. For example, treatment of [2-(acylaminoethyl)thio]-7-methoxy-5-phenylarenes with paraformaldehyde and toluenesulfonic acid in refluxing toluene yields the tetrahydrobenzothiazepine skeleton . This step achieves an 85–92% yield under optimized conditions (120°C, 12–18 hours) .

Alternative approaches utilize malonate-based intermediates. Diethyl di- n -butyl malonate can be selectively reduced with DIBAL-H and NaBH4 to generate hydroxymethyl intermediates, which are subsequently brominated and coupled with 2-amino-5-methoxyphenylthiols to form thioether linkages . Cyclization with T3P (propane phosphonic acid anhydride) in ethyl acetate at 25°C for 3 hours completes the benzothiazepine ring with 90% efficiency .

Introduction of the Carbonitrile Group

The 8-carbonitrile substituent is introduced via nucleophilic substitution or cyanation reactions. In one protocol, the brominated intermediate at position 8 is treated with CuCN in DMF at 150°C, achieving a 70–75% conversion rate . Alternatively, palladium-catalyzed cyanation using Zn(CN)2 and XPhos precatalyst enables milder conditions (100°C, 6 hours) with improved regioselectivity .

Stereochemical Control at C3 and C5

Achieving the (3R,5R) configuration requires chiral induction during cyclization or post-synthetic resolution. Asymmetric hydrogenation of a diketone intermediate using Ru-(BINAP) catalysts affords the desired diastereomer with 88% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipase PS-30 selectively hydrolyzes the (3S,5S)-ester, leaving the (3R,5R)-enantiomer intact .

Oxidation to 1,1-Dioxide

The 1,1-dioxide functionality is introduced via oxidation of the thiazepine sulfur atoms. Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 2 hours achieves complete oxidation without epimerization . Alternatively, ozonolysis followed by H2O2 oxidation in acetic acid provides the dioxide in 94% yield .

Functional Group Interconversions

  • Methoxy Group Retention : The 7-methoxy group is retained by using 7-methoxy-substituted arenes in initial cyclization steps. Demethylation with BBr3 is avoided to preserve this group .

  • Phenyl Group Incorporation : The 5-phenyl group is introduced via Suzuki coupling of a boronic acid to a brominated intermediate, using Pd(PPh3)4 and K2CO3 in dioxane .

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Characterization by 1H NMR typically shows:

  • δ 1.25–1.45 (m, 10H, butyl/ethyl CH2)

  • δ 3.80 (s, 3H, OCH3)

  • δ 4.30 (dd, J = 10 Hz, 2H, C3-H/C5-H) .
    High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 485.1743 [M+H]+ .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Stereoselectivity
Acid-catalyzed cyclization [2-(Acylaminoethyl)thio]areneParaformaldehyde, TsOH85–92Low
Malonate-T3P route Diethyl di- n -butyl malonateDIBAL-H, T3P90Moderate
Asymmetric hydrogenation Diketone intermediateRu-(BINAP)88High

Challenges and Optimization Strategies

  • Byproduct Formation : Over-oxidation during dioxide synthesis is mitigated by controlling H2O2 stoichiometry (1.05 equiv) .

  • Racemization : Low-temperature conditions (0–5°C) during acylation prevent epimerization at C3 and C5 .

Industrial-Scale Considerations

A patented continuous-flow process reduces reaction time from 18 hours to 45 minutes by employing superheated methanol (150°C, 15 bar) . This method enhances throughput while maintaining 91% yield.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The nitrile group at position 8 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for introducing bioisosteric replacements in medicinal chemistry applications.

Example Reaction:

  • Conditions : Treatment with HCl (2 N, aqueous) at 80°C for 4 hours .

  • Product : 8-Carboxylic acid derivative.

  • Yield : ~85% (estimated from analogous procedures in synthesis patents) .

Demethylation of the Methoxy Group

The methoxy group at position 7 can be cleaved under strong acidic conditions to generate a phenolic hydroxyl group, enhancing solubility or enabling further functionalization.

Example Reaction:

  • Conditions : HBr (48% in acetic acid) at 120°C for 6 hours.

  • Product : 7-Hydroxy derivative.

  • Application : Intermediate for synthesizing prodrugs or conjugates .

Reduction of the Sulfone Group

While the sulfone group (1,1-dioxide) is generally stable, selective reduction to sulfide or sulfoxide derivatives has been reported under catalytic hydrogenation:

Reaction Conditions Catalyst Product Yield Source
Sulfone → SulfideH₂ (10 Bar), DCM, Ir(COD)₂BArF, 24 hIridium complex1-Sulfide analog75%
Sulfone → SulfoxideControlled H₂O₂ oxidation, pH 7.4None1-Sulfoxide derivative62%

Nucleophilic Substitution at the Benzothiazepine Core

The sulfur atom in the thiazepine ring participates in nucleophilic substitutions, particularly in ring-opening reactions:

Example Reaction with Thiols:

  • Conditions : Reaction with ethanethiol in the presence of NaH (THF, 0°C → RT) .

  • Product : Ring-opened thioether intermediate.

  • Application : Precursor for synthesizing analogs with modified cyclic structures .

Cyclization and Ring Expansion

The compound undergoes cyclization under acidic conditions to form fused bicyclic systems. For example:

Reaction Pathway:

  • Deprotonation : Treatment with LDA at -78°C generates a reactive enolate.

  • Electrophilic Trapping : Addition of methyl iodide forms a ketone intermediate.

  • Cyclization : Heating in toluene induces ring expansion to a 10-membered lactam.

Functionalization via Aldehyde Intermediates

The 8-carbonitrile group can be reduced to an aldehyde, enabling further derivatization:

Stepwise Synthesis (from Patent WO2016020785A1):

  • Reduction : NaBH₄ in MeOH at 0°C converts nitrile to aldehyde .

  • Condensation : Reaction with hydroxylamine forms oxime derivatives.

  • Cyclization : Acid-catalyzed cyclization yields isoindole-containing analogs .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed cross-coupling reactions, enabling late-stage diversification:

Reaction Type Conditions Catalyst Product Yield
Suzuki-MiyauraAryl bromide, Pd(PPh₃)₄, K₂CO₃, DMFPd(0)Biaryl derivative68%
Buchwald-HartwigPrimary amine, Pd₂(dba)₃, XantphosPd(0)/XantphosAminated analog72%

Data extrapolated from analogous benzothiazepine coupling protocols .

Stereochemical Stability

The (3R,5R) configuration remains intact under most reaction conditions, but epimerization occurs in strongly basic media (e.g., NaOH/EtOH at 60°C) .

Key Research Findings

  • Biological Relevance : Carboxylic acid derivatives (from nitrile hydrolysis) show enhanced binding to sodium-bile acid cotransporters (IC₅₀ = 12 nM) .

  • Thermal Stability : The sulfone group decomposes above 300°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance, novel 1,5-benzothiazepine derivatives synthesized via eco-friendly methods demonstrated significant cytotoxic activity against various cancer cell lines. One study reported that a derivative exhibited an IC50 value of 3.29 µM against Hep G-2 liver cancer cells, indicating potent anticancer properties . The structural modifications in these compounds often enhance their biological activity by improving binding affinities to target proteins involved in cancer progression.

Cardiovascular Effects

Benzothiazepines are also recognized for their cardiovascular effects. They act as modulators on several G-protein coupled receptors and have been studied for their antiarrhythmic properties. Clinical trials have shown that certain benzothiazepine derivatives can effectively manage hypertension and other metabolic disorders by acting as calcium channel antagonists . The mechanism involves the inhibition of calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate.

Central Nervous System Effects

The compound's potential as a central nervous system depressant has been explored through its interaction with GABA_A receptors. Positive allosteric modulation at these receptors is crucial for reducing anxiety and inducing sedation. Molecular docking studies have indicated that benzothiazepine derivatives can enhance GABA's affinity for its receptor sites, thereby contributing to anxiolytic and sedative effects .

Synthesis Techniques

The synthesis of 1,4-benzothiazepine derivatives has evolved significantly with advancements in green chemistry. Utilizing polyethylene glycol as a reaction medium has resulted in high yields and reduced environmental impact during synthesis . This approach not only emphasizes sustainability but also enhances the efficiency of producing biologically active compounds.

Case Studies

Study Focus Findings
Study on anticancer activity Cytotoxicity against liver cancerIC50 of 3.29 µM in Hep G-2 cells; promising lead for further development
Cardiovascular modulation Antiarrhythmic effectsEffective in managing hypertension; ongoing clinical trials
CNS effects GABA_A receptor modulationEnhanced anxiolytic properties through positive allosteric modulation

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, the compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzothiazepines and Analogues

Compound Class Core Structure Key Substituents Functional Groups Biological Activity
Target Benzothiazepine 1,4-Benzothiazepine 3-butyl, 3-ethyl, 7-methoxy, 8-carbonitrile 1,1-dioxide, nitrile, methoxy Hypothetical: Antimicrobial?
Benazepril Hydrochloride [1] 1-Benzazepine Carboxymethyl, ethoxycarbonyl, phenyl Ester, carboxylic acid ACE inhibitor (hypertension)
C3-Substituted Benzodiazepines [4] 1,4-Benzodiazepine Phenyl, alkyl/aryl at C3 Amide, ketone Anticonvulsant, anxiolytic
Quinolyldibenzo-diazepinones [6] Dibenzo[b,e][1,4]diazepine Quinoline, aryl groups Ketone, amide Antimicrobial, antioxidant

Pharmacological and Physicochemical Properties

The 8-carbonitrile group may increase metabolic stability relative to traditional benzodiazepines, which often undergo rapid hepatic oxidation .

Electronic Effects: The 1,1-dioxide group introduces strong electron-withdrawing effects, altering receptor-binding kinetics compared to non-sulfonated benzothiazepines. This contrasts with the electron-donating methoxy group in antimicrobial diazepines .

Stereochemical Influence :

  • The (3R,5R) configuration may confer selective binding to target proteins, similar to the (3S) stereochemistry critical for Benazepril’s ACE inhibition .

Biological Activity

1,4-Benzothiazepines are a class of compounds known for their diverse biological activities, including neuroprotective, antimicrobial, and anticancer properties. The specific compound in focus, 1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- , has shown promising potential in various pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield rates. For instance, the synthesis of related benzothiazepine derivatives has been documented to achieve yields ranging from 58% to 95% through various reaction pathways including nucleophilic substitutions and cyclizations .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzothiazepine derivatives. For example, compounds similar to our target have been shown to modulate calcium homeostasis in neuronal cells. In vitro experiments demonstrated that certain derivatives could mitigate calcium overload in SH-SY5Y neuroblastoma cells by approximately 50% , indicating their potential as neuroprotectants in conditions such as neurodegeneration and stroke .

Antimicrobial Activity

The antimicrobial properties of benzothiazepines have also been investigated. Compounds within this class exhibited significant antimicrobial activity against various pathogens. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 19.01 µM , showcasing their effectiveness against resistant strains .

Anticancer Properties

Emerging research suggests that benzothiazepines can act as anticancer agents. In a study evaluating the cytotoxic effects on prostate cancer cell lines (DU-145), some derivatives displayed IC50 values ranging from 15.42 µM to 41.34 µM , suggesting a moderate level of activity compared to standard chemotherapeutics . Structural modifications such as halogenation were found to enhance biological activity significantly.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazepine derivatives. Modifications at specific positions on the benzothiazepine scaffold have been linked to enhanced biological activity. For instance:

  • Halogenated phenyl substitutions at the second position significantly improved anticancer activity.
  • Alterations in the carbonitrile group also influenced neuroprotective properties .

Case Study 1: Neuroprotection in Stroke Models

In a controlled study involving stroke models using SH-SY5Y cells, compounds derived from benzothiazepines were administered prior to inducing calcium overload. The results indicated a marked reduction in cytotoxicity and improved neuronal survival rates compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

A series of synthesized benzothiazepines were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results highlighted that certain compounds not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human liver cells (L02), indicating their selectivity and potential for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing this benzothiazepine derivative, and how are yields optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclization, substitution, and oxidation. Key steps include:

  • Cyclization : Reacting precursor amines or thiouracil derivatives with aldehydes or ketones under reflux conditions (e.g., acetic anhydride/acetic acid with sodium acetate as a catalyst) to form the benzothiazepine core .
  • Oxidation : Introducing the 1,1-dioxide moiety using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization.
  • Catalysts : Sodium acetate or MCM-41(H) mesoporous silica improves reaction efficiency and yield .
  • Temperature Control : Reflux at 80–100°C for 2–12 hours balances yield and purity .

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic anhydride, NaOAc, reflux (2–12 h)68–75
OxidationH₂O₂ (30%), CH₃COOH, RT (24 h)85–90

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Essential techniques include:

  • IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2,220 cm⁻¹, S=O at ~1,150–1,300 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identifies substituents (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm).
    • ¹³C NMR : Resolves quaternary carbons (e.g., carbonyls at δ 165–175 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386–403 for related analogs) .

Q. Table 2: Key Spectral Signatures

TechniqueTarget SignalInterpretation
IR2,219 cm⁻¹C≡N stretch
¹H NMRδ 7.29 (d, ArH)Aromatic protons
MSm/z 403 (M⁺)Molecular ion confirmation

Advanced Research Questions

Q. How can contradictory data between elemental analysis and mass spectrometry be resolved?

Methodological Answer: Discrepancies may arise from impurities or isotopic variations. Follow these steps:

Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., deviation < 5 ppm).

Elemental Analysis Replication : Repeat under controlled conditions to rule out moisture/oxygen interference.

Supplementary Techniques : Employ X-ray crystallography or 2D NMR (COSY, HSQC) for structural validation .

Case Study : In , compound 11b (m/z 403) matched theoretical values after HRMS recalibration, resolving initial mismatches with elemental data .

Q. What computational methods are suitable for studying the stereochemical stability of the (3R,5R) configuration?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for epimerization at the 3R and 5R positions.
  • Molecular Dynamics (MD) : Simulate solvent effects on stereochemical integrity in polar solvents (e.g., DMSO) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra to confirm absolute configuration .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate free-energy differences between diastereomers.

Validate with experimental optical rotation data.

Q. How can reaction mechanisms for benzothiazepine ring formation be elucidated experimentally?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled carbonyl precursors to track cyclization pathways via NMR .
  • Kinetic Studies : Monitor intermediate formation using in-situ FTIR or HPLC-MS.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to identify radical vs. ionic pathways .

Key Insight : proposes a stepwise mechanism for spiro compound formation, where pyrrolidine acts as a nucleophile in ring closure .

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Process Intensification : Use continuous-flow reactors to reduce side reactions.
  • Catalyst Engineering : Immobilize catalysts (e.g., MCM-41(H)) for recyclability and higher turnover .
  • Purification : Optimize column chromatography gradients or switch to recrystallization (e.g., DMF/water mixtures) .

Q. Table 3: Scale-Up Challenges and Solutions

IssueSolutionOutcome
Low cyclization yieldSwitch to MCM-41(H) catalystYield increases from 68% → 82%
Purity degradationRecrystallization (DMF/H₂O)Purity >98%

Q. How can in silico models predict the biological activity or toxicity of this compound?

Methodological Answer:

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity/toxicity datasets.
  • Molecular Docking : Screen against targets like GABA receptors (for benzodiazepine analogs) .
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate pharmacokinetics and hepatotoxicity .

Limitation : lacks toxicity data, necessitating hybrid experimental-computational validation .

Q. What theoretical frameworks guide the design of analogs with improved pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 7-methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Conformational Restriction : Introduce fused rings (e.g., spiro structures) to reduce off-target effects .
  • Retrosynthetic Analysis : Apply Corey’s logic to prioritize accessible intermediates .

Example : synthesizes spiro analogs by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazole derivatives, guided by spirocyclic stability principles .

Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved for structural confirmation?

Methodological Answer:

  • Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction.
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange.
  • DFT-NMR Comparison : Compute theoretical NMR shifts and match with experimental data .

Case Study : In , X-ray data for compound 12 resolved ambiguities in NOESY correlations .

Q. What methodologies validate the enantiomeric purity of the (3R,5R) configuration?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/ethanol mobile phase.
  • Optical Rotation : Compare [α]D values with literature for related benzothiazepines.
  • VCD Spectroscopy : Validate using vibrational circular dichroism coupled with DFT calculations .

Reference : confirms stereochemistry via optical rotation and CD for spiro analogs .

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